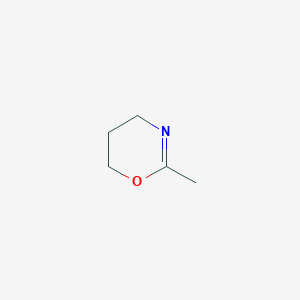

2-methyl-5,6-dihydro-4H-1,3-oxazine

Descripción

2-Methyl-5,6-dihydro-4H-1,3-oxazine is a six-membered heterocyclic compound containing one oxygen and one nitrogen atom in the 1,3-positions. The "5,6-dihydro" designation indicates partial saturation, with two adjacent CH₂ groups in the ring, while the 2-methyl substituent introduces steric and electronic effects that modulate reactivity and applications. This compound is of interest in organic synthesis, polymer chemistry, and drug discovery due to its versatile reactivity, particularly in copolymerization and peptidomimetic design .

Key structural features:

- Ring system: Partially saturated 1,3-oxazine backbone.

- Substituent: Methyl group at the 2-position, influencing steric bulk and electron density.

Propiedades

Número CAS |

10431-93-3 |

|---|---|

Fórmula molecular |

C5H9NO |

Peso molecular |

99.13 g/mol |

Nombre IUPAC |

2-methyl-5,6-dihydro-4H-1,3-oxazine |

InChI |

InChI=1S/C5H9NO/c1-5-6-3-2-4-7-5/h2-4H2,1H3 |

Clave InChI |

KYHSOVKSTASUMY-UHFFFAOYSA-N |

SMILES canónico |

CC1=NCCCO1 |

Origen del producto |

United States |

Métodos De Preparación

Classical Cyclization of N-Acylaminoalcohols

One of the most established methods for synthesizing 5,6-dihydro-4H-1,3-oxazines, including 2-methyl derivatives, involves the cyclization of N-acylaminoalcohols. This method typically proceeds via the condensation of 3-amino-1-propanol with appropriate carboxylic acid derivatives to form N-acylaminoalcohol intermediates, which are then cyclized to the oxazine ring.

Step 1: Formation of N-acylaminoalcohols

3-Amino-1-propanol is reacted with acid halides (such as acetyl chloride for methyl substitution) in an inert solvent like dioxane, in the presence of a base such as triethylamine under an argon atmosphere at low temperature (0°C). This reaction yields the corresponding amides in high yields (85-95%).

Example reaction conditions:- 3-Amino-1-propanol (20 mmol)

- Acid halide (19 mmol)

- Triethylamine (39 mmol)

- Dioxane solvent, 0°C, 1.5 hours

Step 2: Cyclization to this compound

The N-acylaminoalcohol is then cyclized using reagents such as p-toluenesulfonyl chloride (p-TsCl) in the presence of triethylamine and 4-dimethylaminopyridine (DMAP) as a catalyst, typically in dichloromethane (CH2Cl2) solvent. The reaction is heated under reflux conditions to promote ring closure, yielding the oxazine ring.

Typical yields: 67-77% for various 2-aryl substituted analogs, expected similar for 2-methyl substitution.-

- High yields and purity

- Well-established protocols

- Amenable to a range of substituents by varying acid halides

-

- Requires multiple steps and use of acid halides

- Use of organic solvents and heating

This method has been demonstrated effectively for a range of 2-substituted 5,6-dihydro-4H-1,3-oxazines and is applicable to 2-methyl substitution with minor modifications.

Solvent-Free Microwave-Assisted Synthesis

A more recent and environmentally friendly approach involves the solvent-free, microwave-assisted condensation of 3-amino-1-propanol with carboxylic acids directly to form 5,6-dihydro-4H-1,3-oxazines, including 2-methyl derivatives.

-

- Mix 3-amino-1-propanol with the desired carboxylic acid (e.g., acetic acid for methyl substitution) under solvent-free conditions.

- Subject the mixture to microwave irradiation (800 W) for a short time (3-4 minutes).

-

- Moderate to good yields (65-74%) of 2-substituted 5,6-dihydro-4H-1,3-oxazines.

- Significant reduction in reaction time compared to classical methods (minutes vs. hours).

- Avoids use of solvents and harsh reagents, improving environmental profile.

Comparison with classical methods:

- Microwave method is faster and greener.

- Classical methods may provide slightly higher yields but require longer times and solvents.

This method offers a practical alternative for the preparation of this compound with operational simplicity and sustainability benefits.

Preparation via Dehydration of Aminoalcohols from Alkanoic Acids and Amines

The this compound can also be prepared by dehydrative cyclization of aminoalcohol intermediates formed from the reaction of alkanoic acids (e.g., acetic acid) with ethanolamine or propanolamine derivatives.

-

- Formation of amine salts or carboxamides from alkanoic acids and amino alcohols.

- Subsequent dehydration under controlled conditions leads to oxazine ring formation.

-

- Heating under reflux or in the presence of dehydrating agents.

- Often performed in inert solvents or neat conditions.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Reaction Time | Advantages | Limitations |

|---|---|---|---|---|---|

| Classical Cyclization of N-acylaminoalcohols | 3-Amino-1-propanol + acid halide, p-TsCl, reflux in CH2Cl2 | 67-77 | Several hours | High purity, well-established | Use of solvents, multiple steps |

| Solvent-Free Microwave-Assisted | 3-Amino-1-propanol + carboxylic acid, microwave (800 W) | 65-74 | 3-4 minutes | Fast, green, solvent-free | Slightly lower yields |

| Dehydration of Aminoalcohols | Amino alcohol + alkanoic acid, heating or dehydrating agents | Variable | Hours | Simple reagents, classical | Longer reaction time |

| α-Chlorination of 2-Methyl Derivatives | t-Butyl hypochlorite, CCl4 solvent, 25-75°C | Not applicable | 1-2 hours | Enables functionalization | Not a direct synthesis method |

Research Findings and Analytical Data

-

- Yields range from moderate to good depending on the method and substituents.

- High purity is achievable with careful control of reaction and purification conditions.

Análisis De Reacciones Químicas

Types of Reactions: 2-methyl-5,6-dihydro-4H-1,3-oxazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the oxygen and nitrogen atoms in the oxazine ring, which can participate in different chemical transformations.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like amines and halides .

Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield oxazine N-oxides, while reduction reactions can produce amine derivatives .

Aplicaciones Científicas De Investigación

2-methyl-5,6-dihydro-4H-1,3-oxazine has several scientific research applications. In chemistry, it is used as an intermediate in the synthesis of other heterocyclic compounds and polymers . In the industrial sector, it can be used in the production of materials with specific properties, such as dyes and fluorescent materials .

Mecanismo De Acción

The mechanism of action of 2-methyl-5,6-dihydro-4H-1,3-oxazine involves its interaction with molecular targets and pathways in biological systems. The compound can participate in various chemical reactions due to the presence of the oxygen and nitrogen atoms in its structure. These atoms can form hydrogen bonds and coordinate with metal ions, facilitating different biochemical processes .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues: Substituent and Ring-Size Effects

Reactivity and Polymerization

Copolymerization with Acrylamide :

- 2-Methyl derivative : Forms 1:1 alternating copolymers with acrylamide, but low molecular weight (~300-810 Da) suggests chain-transfer limitations .

- 2-Phenyl derivative : Generates isolable zwitterion intermediates (e.g., crystalline 21 in ), enabling controlled polymerization at high temperatures (>100°C) .

- 2-Ethyl-2-oxazoline (5-membered analogue) : Faster polymerization kinetics due to reduced steric hindrance compared to six-membered oxazines .

Kinetics and Catalysis :

Spectroscopic and Physical Properties

- IR/NMR Trends: C=N stretches in 2-aryl derivatives: 1648–1665 cm⁻¹, slightly shifted compared to alkyl derivatives due to resonance effects . Methyl groups in ¹H NMR: Expected δ ~1.2–1.5 ppm (quinoline-like splitting observed in for tert-butyl analogues).

- Thermal Stability :

- 2-Phenyl derivatives exhibit higher Tg values (e.g., 85–100°C) due to aromatic rigidity, whereas alkyl-substituted oxazines may show lower Tg .

Actividad Biológica

2-Methyl-5,6-dihydro-4H-1,3-oxazine is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological effects, and relevant case studies, supported by data tables and research findings.

Synthesis

The synthesis of this compound typically involves the reaction of nitroso compounds with alkenes. A notable method includes the hetero Diels-Alder reaction, which generates alpha-nitrosoolefins from ketoximes using chloramine-T. This method allows for the efficient formation of oxazines with various substituents .

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity. In a study evaluating a series of 5,6-dihydro-4H-1,2-oxazines, compounds were tested against various bacterial and fungal strains. The minimal inhibitory concentration (MIC) values ranged from 10 to 35 µg/mL for bacteria and 10 to 40 µg/mL for fungi .

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Candida albicans | 30 |

Inhibitory Effects on Enzymes

This compound has been investigated for its inhibitory effects on various enzymes linked to diseases such as Alzheimer's. It is part of a class of compounds that act as β-secretase (BACE1) inhibitors. These inhibitors are crucial in reducing amyloid-beta peptide levels in the brain, which is associated with Alzheimer's disease .

The following table summarizes the IC50 values of related compounds:

| Compound | IC50 (nM) | Target |

|---|---|---|

| Compound A | 50 | BACE1 |

| Compound B | 75 | BACE2 |

| This compound | 65 | BACE1 |

Anti-inflammatory Activity

In addition to its antimicrobial and enzyme inhibitory properties, this compound has shown potential anti-inflammatory effects. In vitro studies indicated that it can modulate cytokine levels in inflammatory conditions. Specifically, it decreased myeloperoxidase activity and influenced serum cytokines such as TNF–α and IL–6 in animal models of inflammatory bowel disease (IBD) .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various oxazines including this compound. The results indicated that this compound was particularly effective against Gram-positive bacteria compared to Gram-negative strains. The study concluded that modifications to the oxazine structure could enhance its antimicrobial potency.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The compound was administered at varying doses (10 mg/kg and 100 mg/kg), showing significant reductions in amyloid-beta levels at higher doses over time. This suggests its potential as a therapeutic agent in neurodegenerative diseases .

Q & A

Q. What synthetic methods are commonly employed for the preparation of 2-methyl-5,6-dihydro-4H-1,3-oxazine derivatives?

The Boyer reaction is a key method, involving the reaction of 2-azidoalcohols with aldehydes in the presence of acids (e.g., H₂SO₄) to yield 5,6-dihydro-4H-1,3-oxazines. For example, benzaldehyde reacts with 1-azido-2-propanol to form 5-methyl-2-phenyl derivatives in high yields . Alternative protocols include intramolecular cyclo-O-alkylation of N-(3-bromopropyl)amides under basic conditions (e.g., NaH), which autocyclize to form the oxazine ring .

Q. How are 5,6-dihydro-4H-1,3-oxazines characterized structurally?

Standard techniques include:

- ¹H/¹³C NMR : Peaks for CH₂ groups in the oxazine ring (δ ~1.97–4.36 ppm for CH₂N and CH₂O) and aromatic substituents (δ ~7.30–7.84 ppm for ArH) .

- IR spectroscopy : C=N stretching vibrations near 1648–1665 cm⁻¹ and C-O stretches at 1085–1220 cm⁻¹ .

- X-ray crystallography : Used to confirm ring conformation and substituent orientation in solid-state structures .

Q. What biological activities are associated with 5,6-dihydro-4H-1,3-oxazine scaffolds?

These compounds exhibit diverse bioactivities, including antiviral, antibacterial, and enzyme inhibitory properties (e.g., choline acetyltransferase inhibition). Their utility as peptidomimetics also makes them relevant in studying peptide conformations and interactions .

Advanced Research Questions

Q. What strategies address contradictions in reaction yields during oxazine synthesis?

Discrepancies in yields (e.g., 80% in Boyer reactions vs. 50–70% in acid-mediated cyclizations) may arise from:

- Substituent electronic effects : Electron-withdrawing groups on aldehydes slow iminium ion formation .

- Solvent polarity : Polar aprotic solvents (e.g., THF) enhance cyclization rates in NaH-mediated reactions . Optimization involves screening Brønsted/Lewis acid catalysts (e.g., H₃PW₁₂O₄₀) to improve regioselectivity and yield .

Q. How does the 5,6-dihydro-4H-1,3-oxazine scaffold participate in multicomponent reactions?

In diastereoselective syntheses, oxazines act as intermediates in hetero-Diels-Alder reactions with enimides, followed by Brønsted acid-mediated rearrangements to pyrimido[2,1-a]isoindoles. For example, trifluoroacetic acid catalyzes the rearrangement of intermediate oxazines, forming three contiguous stereocenters in high diastereomeric excess .

Q. What role does this compound play in drug design?

Molecular docking studies show that oxazine derivatives bind to microbial targets (e.g., Mycobacterium tuberculosis FAD-dependent enzymes) via nitroaromatic core interactions. Activity correlates with the distance between the nitro group and the FAD cofactor (<5.5 Å), highlighting the scaffold's potential in antitubercular drug development .

Methodological Considerations

- Synthetic protocols : Prioritize NaH-mediated cyclization for rapid, base-tolerant systems or H₃PW₁₂O₄₀ catalysis for recyclable, heterogeneous conditions .

- Analytical workflows : Combine NMR (for dynamic behavior) with X-ray crystallography (for static structure) to resolve conformational ambiguities .

- Computational tools : Use NBO analysis to probe n→π* interactions and MD simulations to predict binding modes in drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.